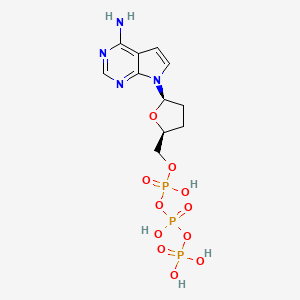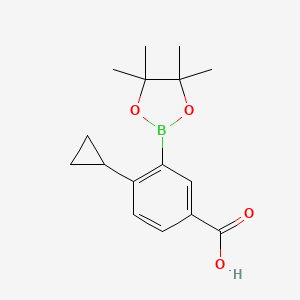
4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound that features a cyclopropyl group, a benzoic acid moiety, and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of cyclopropylboronic acid pinacol ester with a benzoic acid derivative under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This reactivity is crucial in its role as a catalyst and in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of a cyclopropyl group and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C16H21BO4 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-11(14(18)19)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19) |
InChI Key |
HEVLLDVXEZHKMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


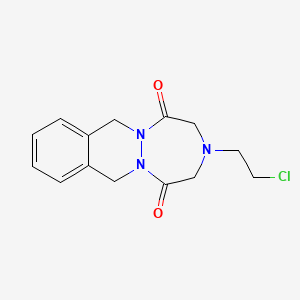
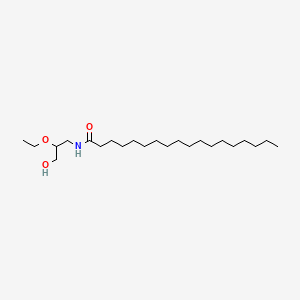
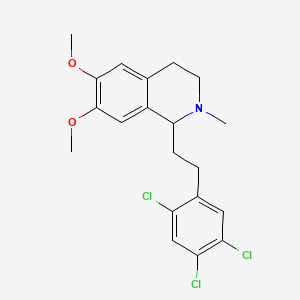
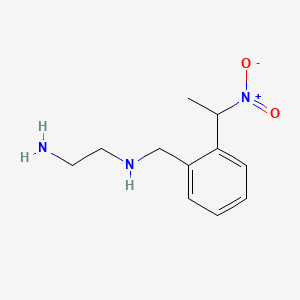
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
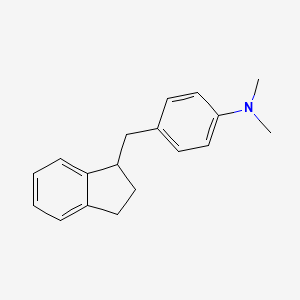
![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
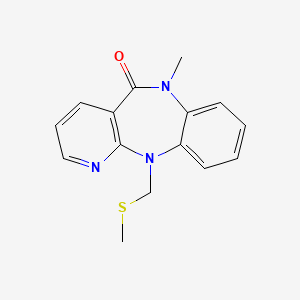
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
